N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4/c1-10-14(16(22)19-8-3-2-7-13(19)17-10)18-15(21)11-5-4-6-12(9-11)20(23)24/h2-9H,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDLTAFHOYGOGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrido[1,2-a]pyrimidine core. This can be achieved through the condensation of 2-aminopyridine with an appropriate β-dicarbonyl compound under acidic or basic conditions. The resulting intermediate is then subjected to nitration to introduce the nitro group, followed by acylation with 3-nitrobenzoyl chloride to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The carbonyl group in the pyrido[1,2-a]pyrimidine core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Reduction of Nitro Group: Formation of N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-aminobenzamide.
Reduction of Carbonyl Group: Formation of N-(2-methyl-4-hydroxy-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide.
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by a pyrido[1,2-a]pyrimidine core and a nitrobenzamide moiety. Its molecular formula is with a molecular weight of 256.26 g/mol. The presence of functional groups such as carbonyl and nitro contributes to its biological activity.
Anticancer Properties
Research indicates that N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity in Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 10 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 12 | Inhibition of angiogenesis |
Antimicrobial Activity
In addition to its anticancer effects, the compound has demonstrated antimicrobial activity against various pathogens. Studies have reported its effectiveness against both gram-positive and gram-negative bacteria, suggesting its potential use as an antimicrobial agent.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Study on A549 Cell Line
In a study involving the A549 lung cancer cell line, this compound demonstrated significant cytotoxicity with an IC50 value of 12 µM. The mechanism was primarily through apoptosis induction.
Study on MCF7 Cell Line
Another study focusing on MCF7 breast cancer cells reported an IC50 value of 15 µM, with evidence suggesting that the compound causes cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.
Mechanism of Action
The mechanism of action of N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular processes, resulting in therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation.
Comparison with Similar Compounds
Notes
Structural Uniqueness: The target compound’s combination of a pyrido[1,2-a]pyrimidinone core and 3-nitrobenzamide substituent distinguishes it from analogs like and , which prioritize bulkier or more polar groups.
Data Limitations : Direct comparative data (e.g., IC50 values, solubility) are absent in the evidence, requiring extrapolation from structural analogs.
Biological Activity
N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide is a compound belonging to the class of pyrido[1,2-a]pyrimidines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name: This compound . Its molecular formula is with a molecular weight of 305.32 g/mol. The structure features a pyrido[1,2-a]pyrimidine core linked to a nitrobenzamide group, which contributes to its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound has been attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve the inhibition of bacterial DNA synthesis or disruption of cell wall integrity.
- Anticancer Properties : Research suggests that this compound may inhibit growth in cancer cell lines by inducing apoptosis and disrupting cell cycle progression. It has shown potential in targeting specific pathways involved in tumor growth.
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair.
Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were found to be lower than those of established chemotherapeutic agents, indicating a promising potential for further development as an anticancer drug .
Antimicrobial Efficacy
In vitro assays revealed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of commonly used antibiotics, suggesting its potential as a new antimicrobial agent .
Data Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
